5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Overview
Description
5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the benzothiazole class. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 5 and 7 can be introduced via Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction. This involves reacting the benzothiazole intermediate with 2-chloroethylmorpholine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines or amides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: Lacks the dimethyl and morpholine groups.
7-Methylbenzothiazole: Contains only one methyl group.
Uniqueness
5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11-9-12(2)14-13(10-11)17-15(20-14)16-3-4-18-5-7-19-8-6-18/h9-10H,3-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSQLJPYZCRGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NCCN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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